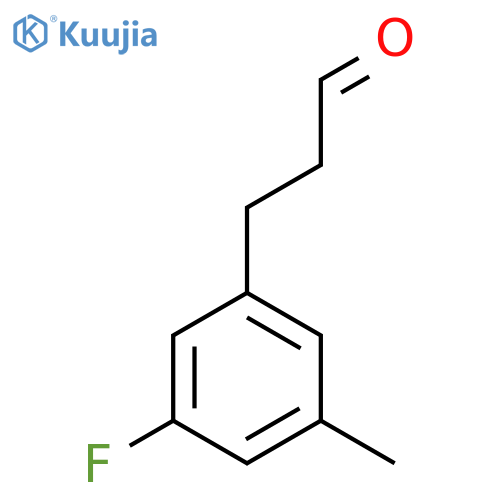Cas no 1261852-33-8 (3-(3-fluoro-5-methylphenyl)propanal)

1261852-33-8 structure
商品名:3-(3-fluoro-5-methylphenyl)propanal
3-(3-fluoro-5-methylphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(3'-Fluoro-5'-methylphenyl)propionaldehyde
- 3-(3-fluoro-5-methylphenyl)propanal
-
- インチ: 1S/C10H11FO/c1-8-5-9(3-2-4-12)7-10(11)6-8/h4-7H,2-3H2,1H3
- InChIKey: PPPZXGJRMLWMEX-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1)CCC=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 147
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(3-fluoro-5-methylphenyl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849637-0.5g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.5g |
$946.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-1.0g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-5.0g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-10.0g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-2.5g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 2.5g |
$1931.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-1g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 1g |
$0.0 | 2023-09-19 | ||
| Alichem | A010004016-1g |
3-(3'-Fluoro-5'-methylphenyl)propionaldehyde |
1261852-33-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
| Enamine | EN300-1849637-0.05g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.05g |
$827.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-0.1g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.1g |
$867.0 | 2023-06-01 | ||
| Enamine | EN300-1849637-0.25g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.25g |
$906.0 | 2023-06-01 |
3-(3-fluoro-5-methylphenyl)propanal 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1261852-33-8 (3-(3-fluoro-5-methylphenyl)propanal) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
